

HTH-01-091 TFA: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	HTH-01-091 TFA	
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Introduction

HTH-01-091 Trifluoroacetate (TFA) is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK, a serine/threonine kinase, is overexpressed in various cancers, including breast cancer, and its elevated expression is often correlated with poor prognosis.[1][2][3] HTH-01-091 demonstrates high selectivity for MELK with an IC50 of 10.5 nM.[4][5] It also shows inhibitory activity against other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4][5] In vitro studies have shown that HTH-01-091 is cell-permeable and induces the degradation of MELK protein.[4][6] These characteristics make HTH-01-091 a valuable tool for investigating the role of MELK in cancer biology and for preclinical drug development.

These application notes provide detailed protocols for in vitro assays to characterize the activity of **HTH-01-091 TFA** in a research setting.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiproliferative activities of HTH-01-091.

Table 1: Kinase Inhibitory Activity of HTH-01-091



Target Kinase	IC50 (nM)
MELK	10.5
PIM1	60.6
DYRK4	41.8
mTOR	632
CDK7	1230

Source: MedChemExpress, TargetMol. Data derived from in vitro kinase assays.[5][6]

Table 2: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines (3-Day Assay)

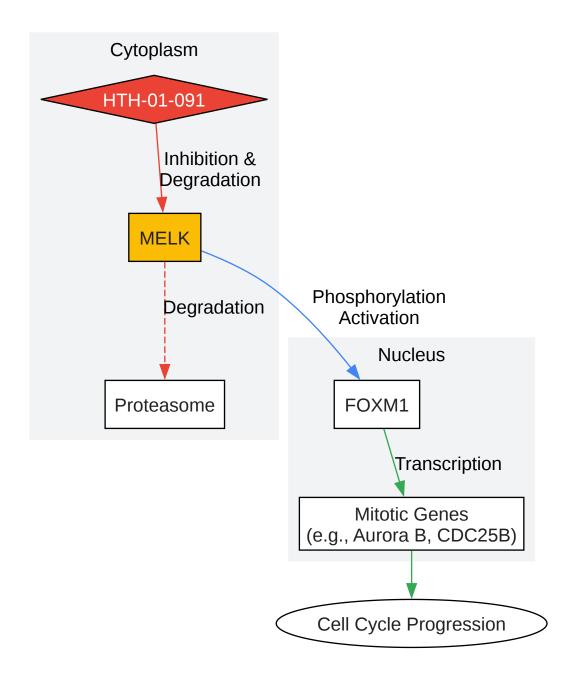
Cell Line	Subtype	IC50 (μM)
MDA-MB-468	Basal-like	4.00
BT-549	Basal-like	6.16
HCC70	Basal-like	8.80
T-47D	Luminal	3.87
MCF7	Luminal	8.75
ZR-75-1	Luminal	>10

Source: MedChemExpress. Antiproliferative activity determined after 3 days of treatment.[4][6]

Signaling Pathway

Maternal Embryonic Leucine Zipper Kinase (MELK) is implicated in several oncogenic signaling pathways, playing a crucial role in cell cycle progression, particularly during mitosis.[3][7] It is known to interact with and phosphorylate the transcription factor FOXM1, a key regulator of mitotic gene expression.[1][7] This interaction promotes the transcriptional activity of FOXM1, leading to the expression of genes essential for cell division, such as Aurora B and CDC25B.[7] The overexpression of both MELK and FOXM1 is a hallmark of aggressive breast cancers, particularly the basal-like subtype.[3]





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MELK Signaling Pathway and Inhibition by HTH-01-091.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of HTH-01-091 against MELK and other kinases of interest. Radiometric kinase assays are a common method for this purpose.[8]



Workflow:

Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

- Prepare Reagents:
 - Prepare a 2X kinase reaction buffer appropriate for the specific kinase being assayed.
 - Prepare serial dilutions of HTH-01-091 TFA in the reaction buffer.
 - \circ Prepare a solution of the specific kinase substrate and [y-32P]ATP in the reaction buffer.
- Kinase Reaction:
 - In a 96-well plate, add the HTH-01-091 dilutions.
 - Add the recombinant kinase to each well.
 - Initiate the reaction by adding the substrate/[y-32P]ATP mixture.
 - Incubate the plate at 30°C for a predetermined optimal time.
- Termination and Detection:
 - Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
 - Spot a portion of the reaction mixture onto a phosphocellulose membrane.
 - Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
 - Air dry the membrane.
- Data Analysis:
 - Quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.



- Calculate the percentage of kinase activity relative to a DMSO control.
- Plot the percent inhibition against the logarithm of the HTH-01-091 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (Antiproliferative) Assay

This protocol measures the effect of HTH-01-091 on the proliferation of breast cancer cell lines. Assays like the MTT or CellTiter-Blue® assay are commonly used.[9][10]

Workflow:

Workflow for Cell Proliferation Assay.

Methodology:

- Cell Seeding:
 - Harvest and count cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]
- Compound Treatment:
 - Prepare serial dilutions of HTH-01-091 TFA in complete cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of HTH-01-091. Include a DMSO vehicle control.
- Incubation:
 - Incubate the plate for the desired duration (e.g., 3 days).[4][6]
- Viability Measurement:
 - Add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.[9]



- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
 - Normalize the readings to the vehicle control to determine the percentage of cell viability.
 - Plot the percent viability against the logarithm of the HTH-01-091 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of MELK Degradation

This protocol is used to qualitatively and semi-quantitatively assess the HTH-01-091-induced degradation of MELK protein in cells.[11][12]

Workflow:

Workflow for Western Blot Analysis.

Methodology:

- Cell Treatment and Lysis:
 - Culture breast cancer cells (e.g., MDA-MB-468) to approximately 80% confluency.[4][6]
 - Treat the cells with various concentrations of HTH-01-091 (e.g., 0, 0.1, 1.0, 10 μM) for a specified time (e.g., 1 hour).[6]
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for MELK overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.
- To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., α-tubulin or GAPDH).

· Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities to assess the dose-dependent effect of HTH-01-091 on MELK protein levels relative to the loading control. A reduction in the MELK band intensity indicates protein degradation.[4][6]

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